4-acetyl-3-methoxy-5-methylbenzoic acid
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Overview
Description
4-acetyl-3-methoxy-5-methylbenzoic acid is a fungal metabolite isolated from the fungus Macrophoma commelinae. It is known for its unique chemical structure and biosynthesis pathway. The compound is scientifically referred to as this compound . The enzyme macrophomate synthase converts 5-acetyl-4-methoxy-6-methyl-2-pyrone to macrophomic acid through an unusual intermolecular Diels-Alder reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of macrophomic acid is catalyzed by the enzyme macrophomate synthase. The conversion of 5-acetyl-4-methoxy-6-methyl-2-pyrone to macrophomic acid involves either a concerted Diels-Alder reaction or a two-step Michael-aldol sequence . The Michael-aldol sequence includes a Michael addition reaction followed by an aldol condensation . The actual pathway is not yet fully understood, but it involves the decarboxylation of oxaloacetate to form an enolate that coordinates to a magnesium ion in the enzyme’s active site .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of macrophomic acid. Most of the knowledge is derived from laboratory-scale biosynthesis using the enzyme macrophomate synthase .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-3-methoxy-5-methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in macrophomic acid.
Substitution: Substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in the reactions involving macrophomic acid include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced derivatives .
Scientific Research Applications
4-acetyl-3-methoxy-5-methylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of macrophomic acid involves its biosynthesis by the enzyme macrophomate synthase. The enzyme catalyzes the conversion of 5-acetyl-4-methoxy-6-methyl-2-pyrone to macrophomic acid through an intermolecular Diels-Alder reaction . This reaction involves the formation of a bicyclic intermediate, which undergoes decarboxylation and dehydration to form macrophomic acid .
Comparison with Similar Compounds
4-acetyl-3-methoxy-5-methylbenzoic acid is unique due to its biosynthesis pathway involving a natural Diels-Alderase enzyme. Similar compounds include other methoxybenzoic acids and substituted benzoic acids . macrophomic acid stands out because of its unusual biosynthesis mechanism and the involvement of macrophomate synthase .
List of Similar Compounds
- 3-methoxybenzoic acid
- 4-methoxybenzoic acid
- 5-methylbenzoic acid
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-acetyl-3-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-6-4-8(11(13)14)5-9(15-3)10(6)7(2)12/h4-5H,1-3H3,(H,13,14) |
InChI Key |
GWSISRLRTQOQNE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)C)OC)C(=O)O |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)OC)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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